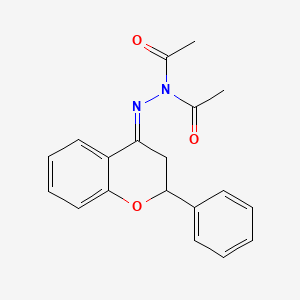

N-Acetyl-N'-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide

CAS No.: 4924-22-5

Cat. No.: VC17992477

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4924-22-5 |

|---|---|

| Molecular Formula | C19H18N2O3 |

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | N-acetyl-N-[(E)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]acetamide |

| Standard InChI | InChI=1S/C19H18N2O3/c1-13(22)21(14(2)23)20-17-12-19(15-8-4-3-5-9-15)24-18-11-7-6-10-16(17)18/h3-11,19H,12H2,1-2H3/b20-17+ |

| Standard InChI Key | UNGWSRDLOLQJGX-LVZFUZTISA-N |

| Isomeric SMILES | CC(=O)N(C(=O)C)/N=C/1\CC(OC2=CC=CC=C12)C3=CC=CC=C3 |

| Canonical SMILES | CC(=O)N(C(=O)C)N=C1CC(OC2=CC=CC=C12)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Computational Descriptors

N-Acetyl-N'-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide is systematically named N-acetyl-N-[(E)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]acetamide under IUPAC nomenclature . Its planar benzopyran core is substituted with a phenyl group at the 2-position and an acetohydrazide moiety at the 4-ylidene position. Key computational descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₃ |

| Molecular Weight | 322.4 g/mol |

| InChI Key | UNGWSRDLOLQJGX-LVZFUZTISA-N |

| SMILES Notation | CC(=O)N(C(=O)C)/N=C/1\CC(OC2=CC=CC=C12)C3=CC=CC=C3 |

| CAS Registry Number | 4924-22-5 |

| EINECS Identifier | 225-553-7 |

The compound’s stereoelectronic properties, inferred from its SMILES string and InChIKey, suggest a rigid, conjugated system that may influence its reactivity and intermolecular interactions .

Synthesis and Reaction Pathways

Multi-Component Condensation Strategies

The compound is synthesized via multi-component reactions (MCRs) involving 1,3-diketones, aldehydes, and hydrazides. A representative route employs:

-

Knoevenagel Condensation: Reacting 2-phenyl-1H-indole-3-carbaldehyde with malononitrile forms an arylidene malononitrile intermediate.

-

Michael Addition: The enol tautomer of dimedone (5,5-dimethylcyclohexane-1,3-dione) attacks the electron-deficient double bond of the intermediate.

-

Cyclization: Intramolecular nucleophilic attack by the hydroxyl group on the cyano group yields the 4H-chromene core .

This method, catalyzed by DMAP under microwave irradiation, achieves yields exceeding 70% while reducing reaction times to 15–30 minutes .

Alternative Pathways Using Supported Catalysts

Recent advances utilize supported ionic liquid catalysts (SILCs) to enhance regioselectivity. For example, SILC-mediated condensation of p-methoxybenzaldehyde, malononitrile, and dimedone produces a tetrahydrochromene derivative via a benzopyrylium cation intermediate . The mechanism involves:

-

Activation of dimedone by SILC.

-

Formation of an arylidene malononitrile through Knoevenagel condensation.

-

Tandem Michael addition and cyclization.

Structural and Electronic Analysis

Tautomerism and Conformational Dynamics

The compound exists in equilibrium between keto and enol tautomers, stabilized by intramolecular hydrogen bonding between the hydrazide NH and carbonyl oxygen. Density functional theory (DFT) calculations on similar systems predict a keto-enol energy difference of ~2.3 kcal/mol, favoring the keto form in nonpolar solvents .

Substituent Effects on Reactivity

The 2-phenyl group induces steric hindrance, directing electrophilic attacks to the 6-position of the benzopyran ring. Electron-withdrawing substituents on the phenyl ring (e.g., nitro groups) increase the electrophilicity of the 4-ylidene position, facilitating nucleophilic additions .

Though direct studies on this compound are sparse, structurally related chromene-carboxamides demonstrate potent AGE inhibitory activity. For instance, compound 44l (a derivative with a p-nitrophenyl group) exhibits 89% inhibition of AGE formation at 100 μM, outperforming the reference drug aminoguanidine . The acetohydrazide moiety may enhance bioavailability by forming hydrogen bonds with target proteins.

Materials Science Applications

The extended π-conjugation system suggests utility in organic semiconductors. Analogous chromene derivatives exhibit luminescent properties with quantum yields up to 0.45, making them candidates for OLED emitters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume